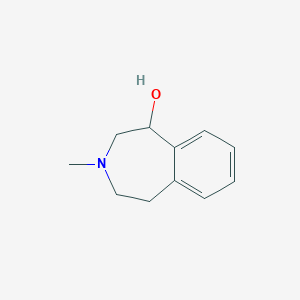
3-メチル-1,2,4,5-テトラヒドロ-3-ベンザゼピン-5-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, which imparts unique chemical and biological properties
科学的研究の応用
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various conditions, such as neurological disorders and cardiovascular diseases.
作用機序
Target of Action
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol belongs to the class of benzazepines, which are biologically important heterocyclic systems . Benzazepines have been known to exhibit a wide range of pharmacological activities, including treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia .
Mode of Action
Benzazepines, in general, are known to interact with various targets depending on their structure . For instance, they can act as sodium channel blockers or inhibitors of squalene synthase . The specific interaction of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol with its targets would result in changes in cellular processes, leading to its therapeutic effects.
Biochemical Pathways
These could include pathways related to cardiovascular function, immune response, lipid metabolism, and sodium ion transport .
Result of Action
The result of the action of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol at the molecular and cellular level would depend on its specific targets and mode of action. Given the known activities of benzazepines, potential effects could include modulation of sodium channels, inhibition of squalene synthase, and antibacterial activity . These effects could lead to changes in cellular function and contribute to the compound’s therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or hydroxyl groups .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
6-Chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-9-ol: Another related compound with a chlorine substituent, which alters its chemical and biological properties.
Uniqueness
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
特性
IUPAC Name |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOUUOPDBURLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
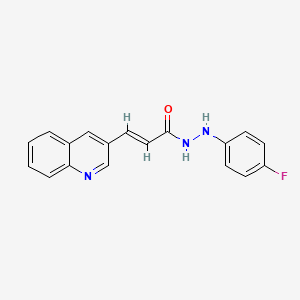
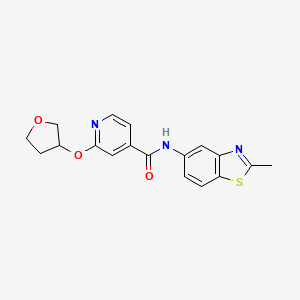
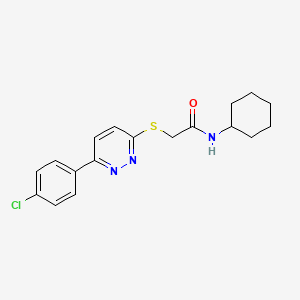
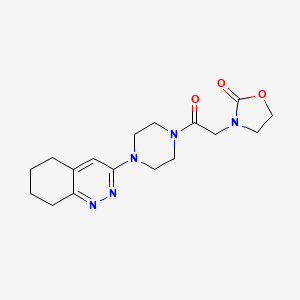
![ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2490023.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
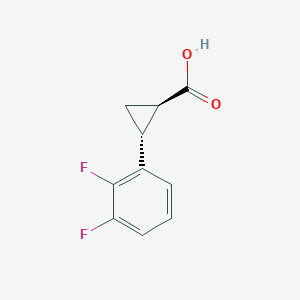
![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)
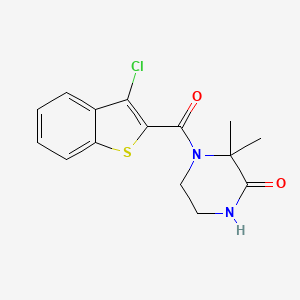
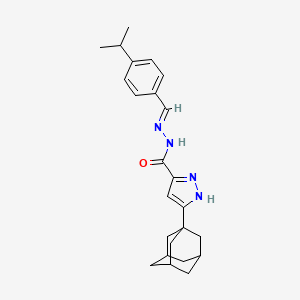
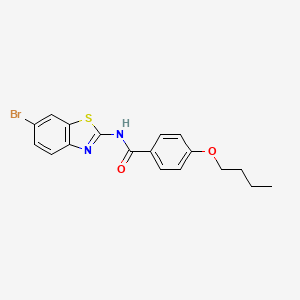
![NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE](/img/structure/B2490037.png)
